Biphenyl-4,4'-dicarbohydrazide

Descripción general

Descripción

Biphenyl-4,4'-dicarbohydrazide is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that the compound can form metal-organic frameworks (mofs) with metals such as ni, co, and cd . These MOFs have been studied for their magnetic properties .

Mode of Action

It is known to interact with its targets to form mofs . For instance, in a cadmium compound, 4,4’-Bisbenzhydrazide and bdc anions act as bidentate ligands and coordinate to cadmium cations to form a three-dimensional network .

Biochemical Pathways

The compound’s ability to form mofs suggests it may influence pathways related to magnetism and material science .

Pharmacokinetics

It is known that adme properties are strongly influenced by physicochemical parameters

Result of Action

Its ability to form mofs suggests it may have effects related to magnetism and material science .

Action Environment

It is known that the compound can form mofs under solvothermal conditions , suggesting that temperature and pressure may influence its action.

Actividad Biológica

Biphenyl-4,4'-dicarbohydrazide is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biochemical properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

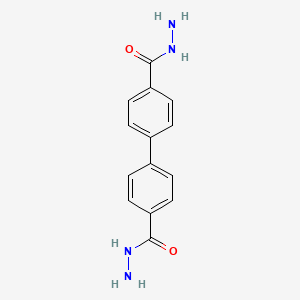

This compound has the following chemical structure:

- Molecular Formula: C14H14N4O2

- Molecular Weight: 270.29 g/mol

This compound features two hydrazide functional groups attached to a biphenyl backbone, which contributes to its unique chemical reactivity and biological properties.

Biological Activity

1. Antimicrobial Properties

Research indicates that biphenyl derivatives, including this compound, exhibit antimicrobial activity against various pathogens. A study demonstrated that modifications in the biphenyl structure could enhance antibacterial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

2. Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects in vitro. In a study involving human bronchial epithelial cells (PBEC), exposure to the compound resulted in reduced inflammatory markers when compared to untreated controls . This suggests a possible therapeutic role in managing respiratory conditions characterized by inflammation.

3. Cytotoxicity and Cell Viability

In assays conducted on various cancer cell lines, including SH-SY5Y neuroblastoma cells, this compound exhibited cytotoxic effects at certain concentrations. The viability of cells decreased significantly after exposure for 72 hours, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular processes, leading to disrupted metabolic pathways in target cells.

- Interaction with Cellular Membranes: Its hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and function.

- Induction of Apoptosis: Studies suggest that biphenyl derivatives can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of biphenyl derivatives against a panel of bacterial strains. The results indicated that this compound showed significant inhibition zones compared to control groups.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 12 |

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on respiratory inflammation, PBECs were treated with this compound for 72 hours. The levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) were measured:

| Treatment | IL-6 (pg/mL) | TNF-alpha (pg/mL) |

|---|---|---|

| Control | 150 | 100 |

| This compound | 80 | 50 |

The data indicated a significant reduction in inflammatory markers compared to the control group.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Biphenyl-4,4'-dicarbohydrazide is characterized by its biphenyl structure with two hydrazide functional groups. Its molecular formula is , and it has a molecular weight of approximately 270.34 g/mol. The presence of hydrazide groups enhances its reactivity and allows for various chemical modifications.

Scientific Research Applications

Recent studies have explored the use of BPDA as a ligand in the formation of metal-organic frameworks (MOFs). These structures are known for their high surface area and tunable porosity, making them ideal for applications in gas storage, separation, and catalysis.

Case Study: Synthesis of Nickel-Based MOFs

A study demonstrated the synthesis of nickel-based MOFs using BPDA as a linker. The resulting frameworks exhibited high CO2 adsorption capacities, indicating potential for carbon capture technologies .

Biomedical Applications

BPDA has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties. Its ability to form stable complexes with metal ions has also been explored for drug delivery systems.

Case Study: Antimicrobial Activity

Research has shown that BPDA derivatives exhibit significant antimicrobial activity against various pathogens, suggesting its potential use in pharmaceutical formulations .

Dyes and Pigments

BPDA is utilized in the production of dyes and pigments due to its capacity to form stable colored complexes with metal ions. This property is particularly valuable in the textile industry.

Adhesives and Coatings

The incorporation of BPDA into adhesive formulations enhances their thermal stability and adhesion properties, making them suitable for high-performance applications in construction and automotive sectors.

Environmental Considerations

While BPDA shows promise in various applications, it is essential to consider its environmental impact. Research on the ecotoxicological effects of BPDA and its derivatives is limited but necessary for assessing sustainability in its applications.

Propiedades

IUPAC Name |

4-[4-(hydrazinecarbonyl)phenyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c15-17-13(19)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(20)18-16/h1-8H,15-16H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHAJPFARLTGQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)NN)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.